N-(4-bromobenzylidene)-4-fluoroaniline
Description
N-(4-Bromobenzylidene)-4-fluoroaniline is a Schiff base compound synthesized via the condensation of 4-bromobenzaldehyde and 4-fluoroaniline in ethanol under reflux conditions . This compound has been structurally characterized using techniques such as X-ray crystallography, confirming its planar geometry and the formation of a stable imine (C=N) bond. The presence of bromine and fluorine substituents on the benzylidene and aniline rings, respectively, imparts distinct electronic and steric properties, making it relevant in materials science and antifungal applications .
Properties
CAS No. |
64222-88-4 |
|---|---|
Molecular Formula |
C13H9BrFN |
Molecular Weight |
278.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(4-fluorophenyl)methanimine |
InChI |
InChI=1S/C13H9BrFN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |
InChI Key |
GRJJOTKXGXRNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine (4-Bromo) and chlorine (2,4-Dichloro) substituents enhance lipophilicity and bioactivity compared to fluorine, as seen in cholinesterase inhibition studies .
- Synthetic Efficiency : Microwave methods (e.g., for trifluoromethyl derivatives) reduce reaction times significantly compared to traditional reflux .
Key Observations :
- Halogen Positioning : Chlorine at ortho and para positions (e.g., 2,4-Dichloro) significantly enhances antifungal potency compared to bromine .
- Dual Halogenation : Combining chloro and fluoro substituents (e.g., 3-Chloro-4-Fluoro) synergistically improves bioactivity .
Physicochemical Properties
Key Observations :
- Solubility: Electron-withdrawing groups (e.g., nitro) reduce solubility in ethanol, while benzyloxy groups enhance solubility in organic solvents .
- Thermal Stability : Nitro-substituted derivatives exhibit higher melting points compared to halogenated analogs .
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